molecular formula C18H19NO4 B1251010 N-Caffeoyl O-methyltyramine CAS No. 189307-47-9

N-Caffeoyl O-methyltyramine

Cat. No.: B1251010
CAS No.: 189307-47-9
M. Wt: 313.3 g/mol
InChI Key: JRKPLTBLTYEYJJ-WEVVVXLNSA-N
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Biochemical Analysis

Biochemical Properties

Cuscuta propenamide 1 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose, and its inhibition can be beneficial in managing conditions like diabetes. Cuscuta propenamide 1 interacts with alpha-glucosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This interaction is crucial for its potential therapeutic applications.

Cellular Effects

Cuscuta propenamide 1 has been shown to exert cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7) and melanoma cells (SK-MEL-3) . The compound influences cell function by inducing apoptosis, a process of programmed cell death, through the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins like BCL-2 . Additionally, Cuscuta propenamide 1 affects cell signaling pathways and gene expression, leading to reduced cell viability and proliferation .

Molecular Mechanism

At the molecular level, Cuscuta propenamide 1 exerts its effects through several mechanisms. It binds to the active site of alpha-glucosidase, inhibiting its enzymatic activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. Furthermore, the compound’s interaction with cancer cells involves the modulation of apoptotic pathways, leading to cell death . The binding interactions with biomolecules and the subsequent changes in gene expression are critical for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cuscuta propenamide 1 have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that Cuscuta propenamide 1 maintains its inhibitory activity against alpha-glucosidase and its cytotoxic effects on cancer cells over extended periods . These findings highlight the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of Cuscuta propenamide 1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits alpha-glucosidase activity without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic use to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Cuscuta propenamide 1 is involved in several metabolic pathways, including the phenylpropanoid biosynthesis pathway . This pathway is crucial for the production of various secondary metabolites that play roles in plant defense and human health. The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are involved in the conversion of phenylalanine to trans-cinnamic acid and subsequently to other phenylpropanoids . These interactions influence metabolic flux and the levels of metabolites in the pathway.

Transport and Distribution

Within cells and tissues, Cuscuta propenamide 1 is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Additionally, the compound’s distribution within tissues is affected by its binding affinity to various cellular components . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Cuscuta propenamide 1 exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization of Cuscuta propenamide 1 is critical for its role in modulating cellular processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Caffeoyl O-methyltyramine typically involves the condensation of caffeic acid with O-methyltyramine. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Cuscuta reflexa, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Caffeoyl O-methyltyramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced alkaloid derivatives .

Scientific Research Applications

N-Caffeoyl O-methyltyramine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in studies involving alkaloids and their derivatives.

    Biology: The compound’s inhibitory activity against alpha-glucosidase makes it a valuable tool in studying carbohydrate metabolism and related disorders.

    Medicine: this compound is investigated for its potential therapeutic effects in managing diabetes and other metabolic diseases.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory activity against alpha-glucosidase, which is not as pronounced in its similar compounds. The presence of both the caffeoyl and O-methyltyramine moieties contributes to its distinct bioactivity and potential therapeutic applications .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKPLTBLTYEYJJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189307-47-9
Record name 189307-47-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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